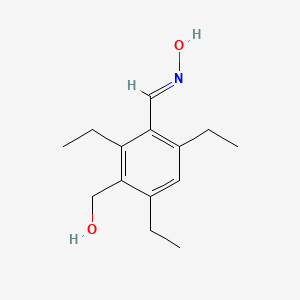

2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime

Beschreibung

2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime (CAS: 347367-16-2) is a structurally complex oxime derivative characterized by a benzaldehyde core substituted with three ethyl groups at the 2-, 4-, and 6-positions and a hydroxymethyl group at the 3-position. This substitution pattern confers unique steric and electronic properties, distinguishing it from simpler benzaldehyde oximes. The compound is commercially available with 95% purity and is primarily utilized in specialized research applications, such as catalysis and organic synthesis .

Eigenschaften

IUPAC Name |

[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15-17/h7-8,16-17H,4-6,9H2,1-3H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHDVUIOGNDJGN-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1CO)CC)C=NO)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=C(C(=C1CO)CC)/C=N/O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime typically involves the following steps:

Formation of 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde: This can be achieved by the alkylation of benzaldehyde with ethyl groups and subsequent hydroxymethylation.

Oxime Formation: The aldehyde group of 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of catalytic systems, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The oxime group can be reduced to an amine.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: 2,4,6-Triethyl-3-(carboxymethyl)benzaldehyde oxime.

Reduction: 2,4,6-Triethyl-3-(hydroxymethyl)benzylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime depends on its specific application. In general, the oxime group can interact with various biological targets, such as enzymes, by forming hydrogen bonds and other interactions. The ethyl and hydroxymethyl groups can also influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

Acidity (pKa)

The pKa of oximes is critical for their reactivity and biological activity. While direct data for 2,4,6-triethyl-3-(hydroxymethyl)benzaldehyde oxime is unavailable, comparisons can be drawn:

| Compound | pKa | Key Substituent Effects |

|---|---|---|

| Benzaldehyde oxime | 11.3 | No strong electron-donating/withdrawing groups |

| 2-Hydroxybenzaldehyde oxime | 9.1 | Phenolic -OH lowers pKa via resonance |

| This compound | ~10–11 (estimated) | Ethyl groups (electron-donating) may counterbalance hydroxymethyl’s weak electron-withdrawing effect |

Reactivity in Oxidative and Catalytic Reactions

- Oxidative Conversion to Aldehydes: Electron-donating groups (e.g., -OCH3) enhance oxidative reactivity, while electron-withdrawing groups (e.g., -NO2) slow it (). The triethyl groups in this compound likely impart steric hindrance, reducing reactivity compared to p-methoxybenzaldehyde oxime but exceeding nitro-substituted derivatives.

- AgOTf-Catalyzed Reactions : Bulky substituents (e.g., -SiMe3) reduce yields in catalytic alkenylation (). The triethyl groups in this compound may similarly lower efficiency compared to unsubstituted 2-alkynylbenzaldoximes (e.g., 81% yield for 1c vs. 40% for sterically hindered substrates) .

Q & A

Q. What are the standard synthetic routes for preparing 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime?

The oxime can be synthesized via condensation of the aldehyde precursor with hydroxylamine hydrochloride under basic conditions. A typical procedure involves dissolving the aldehyde in a polar aprotic solvent (e.g., DMF or ethanol), adding hydroxylamine hydrochloride and a base (e.g., NaOH or KOH), and stirring at 60–80°C for 4–8 hours. The product is isolated via acidification, followed by extraction and purification by recrystallization or trituration with hexane .

Q. Which spectroscopic methods are used to characterize the structure of this oxime?

Key techniques include:

- ¹H and ¹³C NMR : To confirm the oxime’s structure, substituent positions, and stereochemistry (syn/anti). For example, the oxime proton (N–OH) typically appears as a broad singlet at δ 10–12 ppm in DMSO-d₆ .

- IR spectroscopy : Detection of the C=N stretch (~1600 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

Q. What purification techniques are effective for isolating this oxime?

Trituration with hexane is a common method to remove unreacted starting materials or byproducts. Recrystallization using ethanol/water mixtures or ethyl acetate/hexane systems can further purify the compound. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for complex mixtures .

Q. What safety precautions are necessary when synthesizing this oxime?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact with hydroxylamine hydrochloride or aldehydes.

- Work in a fume hood to prevent inhalation of volatile reagents.

- Neutralize acidic/basic waste before disposal .

Advanced Research Questions

Q. How can the stereochemistry of the oxime group be determined experimentally?

The syn (α) and anti (β) isomers can be distinguished via:

- X-ray crystallography : Directly resolves spatial arrangement (e.g., anti configurations show distinct hydrogen-bonding networks) .

- NOESY NMR : Detects proximity between the oxime proton and adjacent substituents .

- Acid-catalyzed isomerization : Anti isomers are thermodynamically favored under acidic conditions, allowing kinetic vs. thermodynamic product analysis .

Q. What strategies can optimize the yield of this oxime under varying reaction conditions?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine.

- Base strength : Stronger bases (e.g., KOH vs. NaOH) improve deprotonation efficiency.

- Temperature control : Higher temperatures (80°C) accelerate reaction but may promote side reactions.

- Substituent effects : Bulky groups (e.g., triethyl) may require longer reaction times due to steric hindrance .

Q. How do steric effects from the triethyl and hydroxymethyl groups influence the oxime’s reactivity?

- The triethyl groups create steric hindrance, reducing nucleophilic attack at the carbonyl carbon.

- The hydroxymethyl group may participate in hydrogen bonding, stabilizing intermediates or transition states.

- Kinetic studies (e.g., varying substituents in analogous compounds) can quantify these effects .

Q. How can computational modeling predict the biological activity of this oxime?

- Molecular docking : Simulate interactions with target enzymes (e.g., aldose reductase) to identify binding affinities .

- QSAR models : Correlate substituent electronic/steric parameters (Hammett σ, Taft constants) with inhibitory activity .

- DFT calculations : Predict tautomer stability (oxime vs. nitroso forms) and reactive sites .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for analogous oximes be resolved?

- Reaction reproducibility : Ensure consistent stoichiometry, solvent purity, and temperature control.

- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., over-oxidation or dimerization).

- Substituent variability : Compare yields of compounds with similar steric/electronic profiles (e.g., 3,5-dihydroxy vs. 2,4-dihydroxybenzaldehyde oximes) to isolate substituent effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.